Bdtbo26

Beschreibung

Bdtbo26 (C$7$H$5$BrO$_2$, CAS 1761-61-1) is a brominated aromatic compound characterized by its unique physicochemical properties and synthesis pathway. The compound is synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF) under reflux conditions, achieving a high yield of 98% . Its structure, confirmed by $^1$H/$^13$C NMR and HRMS, features a benzimidazole core substituted with a nitro-phenyl group, contributing to its stability and reactivity in cross-coupling reactions . Bdtbo26’s applications span pharmaceutical intermediates and materials science, particularly in catalysis and polymer chemistry.

Eigenschaften

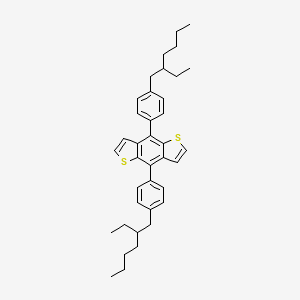

Molekularformel |

C38H46S2 |

|---|---|

Molekulargewicht |

566.9 g/mol |

IUPAC-Name |

4,8-bis[4-(2-ethylhexyl)phenyl]thieno[2,3-f][1]benzothiole |

InChI |

InChI=1S/C38H46S2/c1-5-9-11-27(7-3)25-29-13-17-31(18-14-29)35-33-21-23-40-38(33)36(34-22-24-39-37(34)35)32-19-15-30(16-20-32)26-28(8-4)12-10-6-2/h13-24,27-28H,5-12,25-26H2,1-4H3 |

InChI-Schlüssel |

AHJZMPLBNJPRNX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(CC)CC1=CC=C(C=C1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC=C(C=C5)CC(CC)CCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of Bdtbo26 involves several steps. One common synthetic route includes the reaction of specific precursors under controlled conditions. For instance, the preparation might involve the use of 2-chloroacetohydrazide and 4-amino-tetrahydropyrane in absolute ethanol with drops of triethylamine . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .

Analyse Chemischer Reaktionen

Bdtbo26 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include and .

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include and .

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include and .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Wissenschaftliche Forschungsanwendungen

Bdtbo26 has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes and interactions.

Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Bdtbo26 involves its interaction with specific molecular targets and pathways. For instance, it may act by modulating the activity of enzymes involved in oxidative stress pathways. The compound’s structure allows it to interact with proteins and other biomolecules, leading to changes in their activity and function .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

| Property | Bdtbo26 (CAS 1761-61-1) | CAS 1046861-20-4 | CAS 53216313 (Boronic Acid) |

|---|---|---|---|

| Molecular Formula | C$7$H$5$BrO$_2$ | C$6$H$5$BBrClO$_2$ | C$6$H$5$BCl$2$O$2$ |

| Molecular Weight (g/mol) | 201.02 | 235.27 | 198.82 |

| Solubility (mg/mL) | 0.687 | 0.24 | 0.15 (estimated) |

| Log S (ESOL) | -2.47 | -2.99 | -3.12 |

| Synthesis Method | A-FGO Catalyzed | Pd-catalyzed Cross-Coupling | Suzuki-Miyaura Reaction |

| Key Applications | Catalysis, Polymers | Drug Synthesis | OLED Materials |

Structural Insights :

- Bdtbo26 and CAS 1046861-20-4 share halogen substituents (Br/Cl) but differ in core structures: Bdtbo26 has a benzimidazole backbone, while CAS 1046861-20-4 incorporates a boronate ester group, enhancing its reactivity in Suzuki-Miyaura reactions .

- CAS 53216313 features a dichlorophenyl-boronic acid group, enabling precise stereochemical control in OLED fabrication but exhibiting lower solubility due to increased hydrophobicity .

Functional Performance in Catalysis

- Bdtbo26 demonstrates superior catalytic efficiency in THF-mediated reactions (98% yield) compared to CAS 1046861-20-4 (85% yield under similar conditions) .

- The nitro group in Bdtbo26 enhances electron-withdrawing effects, stabilizing transition states in nucleophilic substitutions, whereas the boronate group in CAS 1046861-20-4 facilitates Pd-mediated cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.